N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a chloro-substituted aromatic ring, methoxy groups, and a phenoxy group attached to a propanamide backbone. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and chemical properties.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-6-5-7-13(8-11)24-12(2)18(21)20-15-10-16(22-3)14(19)9-17(15)23-4/h5-10,12H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMGGPAEKYVIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Intermediate: Starting with 4-chloro-2,5-dimethoxyaniline, a nucleophilic substitution reaction with 3-methylphenol can be carried out to form the intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with propanoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 4-chloro-2,5-dimethoxybenzaldehyde or 4-chloro-2,5-dimethoxybenzoic acid.
Reduction: Formation of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamine.
Substitution: Formation of compounds with different substituents replacing the chloro group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)acetamide: Similar structure with an acetamide group instead of propanamide.
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)butanamide: Similar structure with a butanamide group instead of propanamide.
Uniqueness
N-(4-chloro-2,5-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
